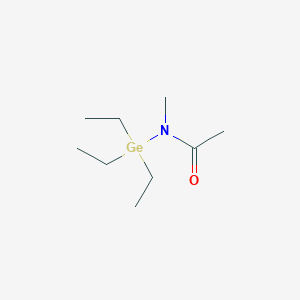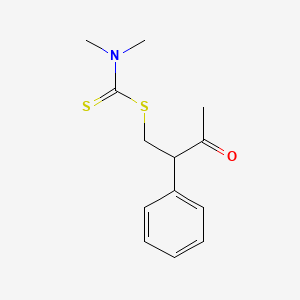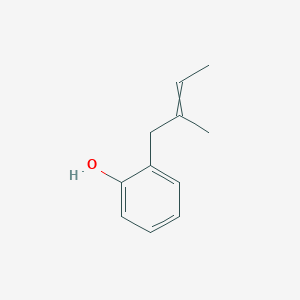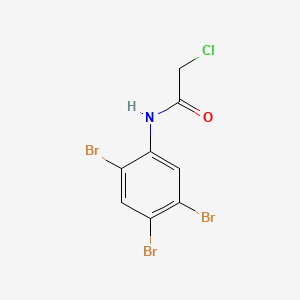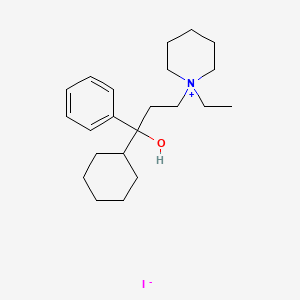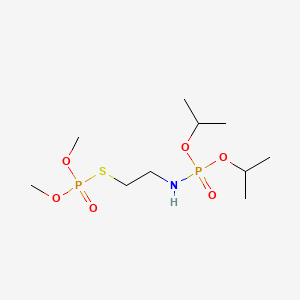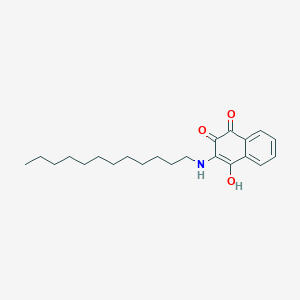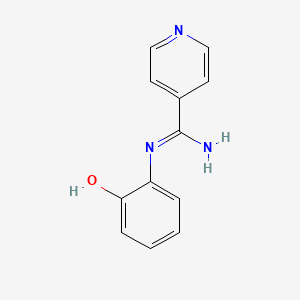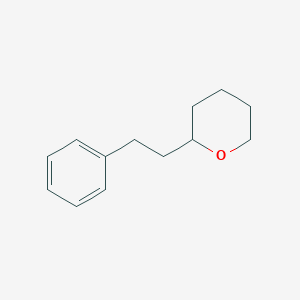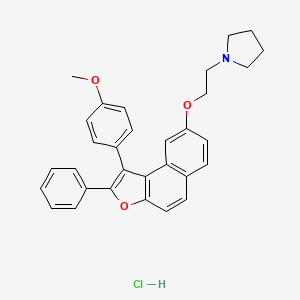
5-Isopropyl-2-methyl-4-thiocyanato-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-2-methyl-4-thiocyanato-phenol is an organic compound known for its unique chemical structure and properties It is a derivative of phenol, characterized by the presence of isopropyl, methyl, and thiocyanato groups attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-4-thiocyanato-phenol typically involves the thiocyanation of 5-Isopropyl-2-methylphenol. The reaction can be carried out using thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-Isopropyl-2-methyl-4-thiocyanato-phenol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanato group can be reduced to form thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
5-Isopropyl-2-methyl-4-thiocyanato-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Isopropyl-2-methyl-4-thiocyanato-phenol involves its interaction with various molecular targets. The thiocyanato group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The isopropyl and methyl groups may influence the compound’s hydrophobicity and membrane permeability.
類似化合物との比較
Similar Compounds
5-Isopropyl-2-methylphenol (Carvacrol): Known for its antimicrobial properties.
Thymol: Another phenolic compound with similar antimicrobial and antioxidant activities.
2-Methyl-5-isopropylphenol: A structural isomer with different reactivity and applications.
Uniqueness
5-Isopropyl-2-methyl-4-thiocyanato-phenol is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
CAS番号 |
30003-51-1 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
(4-hydroxy-5-methyl-2-propan-2-ylphenyl) thiocyanate |
InChI |
InChI=1S/C11H13NOS/c1-7(2)9-5-10(13)8(3)4-11(9)14-6-12/h4-5,7,13H,1-3H3 |
InChIキー |
QVTAGNZELREONN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


